
Amorolfine
Vue d'ensemble
Description
L'amorolfine est un antifongique morpholine qui inhibe la Δ14-réductase du stérol et la cholestérol Δ-isomérase, ce qui épuise l'ergostérol et provoque l'accumulation d'ignoestérol dans les membranes cellulaires cytoplasmiques fongiques . Elle est couramment utilisée sous forme de vernis à ongles pour traiter l'onychomycose, une infection fongique des ongles des pieds et des mains .
Méthodes De Préparation
L'amorolfine peut être synthétisée en utilisant diverses méthodes. Une méthode courante implique la réaction du 4-iodo-tert-amylbenzène avec un dérivé de morpholine en présence d'un catalyseur au palladium et d'une base . Les conditions de réaction impliquent généralement l'utilisation de la N-méthylpyrrolidone comme solvant. Le produit est ensuite purifié et converti en sa forme de chlorhydrate pour une utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Heck Reaction and Reductive Amination
A common approach involves two stages:
-
Heck Reaction : 4-iodo-t-amylbenzene reacts with 2-methylallyl alcohol in the presence of a palladium catalyst and a base (e.g., N-Methylpyrrolidone (NMP) or DMF) to form 3-tert-amylphenyl-2-methylpropanal .
-
Reductive Amination : The aldehyde intermediate reacts with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride as the reducing agent, avoiding traditional catalysts like palladium .
Step | Reagents | Conditions | Product |
---|---|---|---|
Heck Reaction | 4-iodo-t-amylbenzene, 2-methylallyl alcohol, palladium catalyst, base (NMP/DMF) | High-temperature reaction (NMP solvent) | 3-tert-amylphenyl-2-methylpropanal |
Reductive Amination | cis-2,6-dimethylmorpholine, sodium triacetoxyborohydride, glacial acetic acid | 10–25°C, 30–60 min reaction time | This compound (Ia) |
This method reduces costs by eliminating precious metal catalysts and high-pressure equipment .
Conversion to Hydrochloride Salt
This compound (Ia) is converted to its hydrochloride salt (Ib) by dissolving in acetone or ethyl acetate and adding hydrochloric acid .
Reaction :
Degradation and Stability
This compound undergoes oxidation and hydrolysis under specific conditions:
Oxidation with KMnO₄
In alkaline conditions (pH ~12), this compound reacts with potassium permanganate (KMnO₄), leading to manganate (K₂MnO₄) formation. The reaction oxidizes the alkyl chain to a carboxylic acid, with a stoichiometric ratio of approximately 1:1 .
Key Variables :
-
Temperature : Optimal at 50°C (higher temperatures cause permanganate decomposition) .
-
KMnO₄ Concentration : 8.0 × 10⁻⁴ mol/L enhances reaction rate without affecting substrate dependence .
N-Oxide Formation
Forced degradation with hydrogen peroxide under alkaline conditions yields an N-oxide derivative. This reaction is pH-dependent and produces a degradation product identified via mass spectrometry (MS) and NMR .
Proposed Pathway :
-
Oxidation of the tertiary amine to form an N-oxide.
-
Subsequent breakdown into secondary degradation products.
Spectrophotometric Quantitation
A kinetic spectrophotometric method uses permanganate in alkaline media to oxidize this compound, monitored at 610 nm. Variables studied include temperature (50°C optimal), KMnO₄ concentration (8.0 × 10⁻⁴ mol/L), and NaOH concentration (pH 12) .
Variable | Optimal Value | Effect on Reaction |
---|---|---|
Temperature | 50°C | Balances reaction rate and permanganate stability |
KMnO₄ | 8.0 × 10⁻⁴ mol/L | Enhances rate without substrate interference |
NaOH (pH) | 12 | Facilitates permanganate ion formation |
Stability-Indicating Chromatography
A validated UPLC method with a BEH C18 column (1.7 µm, 2.1 × 50 mm) separates this compound and its N-oxide degradation product. Detection at 218 nm ensures specificity, with a linear range of 2.4–458.65 µg/mL .
Method Parameters :
-
Mobile Phase : Acetonitrile gradient in 0.1% TFA.
-
Flow Rate : 0.7 mL/min.
-
LOQ : 1.9 µg/mL.
Applications De Recherche Scientifique
Pharmacological Properties
Amorolfine exhibits both fungistatic and fungicidal activities against a wide range of fungi, including dermatophytes, yeasts, and some filamentous fungi. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cellular integrity and function .
Clinical Applications
-
Onychomycosis Treatment
- This compound is predominantly utilized in treating onychomycosis. Clinical trials have demonstrated its efficacy in achieving mycological and clinical cures in approximately 40-55% of patients after 3 months of treatment .
- A study involving 193 patients indicated that this compound nail lacquer showed significant improvement in nail health, although it was less effective than some systemic treatments .
-
Dermatophyte Infections
- This compound cream (0.25%) has been evaluated against other topical antifungals like sertaconazole for conditions such as tinea cruris and tinea corporis. Results showed that while both treatments were effective, sertaconazole had superior results in terms of clinical improvement and tolerability .
- Prophylaxis of Recurrence
Efficacy Data
The following table summarizes key findings from various studies assessing the efficacy of this compound:
Case Studies
- Infantile Onychomycosis
- Fluconazole-Resistant Cases
Mécanisme D'action
Amorolfine exerts its antifungal effects by inhibiting the fungal enzymes Δ14-reductase and Δ7-Δ8 isomerase . These enzymes are involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting these enzymes, this compound disrupts the production of ergosterol, leading to the accumulation of ignosterol in the fungal cell membrane . This disruption weakens the cell membrane and ultimately leads to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
L'amorolfine est souvent comparée à d'autres composés antifongiques tels que le miconazole et la terbinafine. Bien que les trois composés soient utilisés pour traiter les infections fongiques, ils ont des mécanismes d'action et des profils d'efficacité différents. Le miconazole fonctionne en inhibant la synthèse de l'ergostérol, de manière similaire à l'this compound, mais il est moins efficace pour obtenir une guérison mycologique . La terbinafine, en revanche, inhibe la squalène époxidase, une autre enzyme impliquée dans la synthèse de l'ergostérol . Des études ont montré que l'this compound a une concentration plus élevée dans le lit de l'ongle par rapport à la terbinafine, ce qui la rend plus efficace pour traiter l'onychomycose .
Composés similaires::- Miconazole
- Terbinafine
- Ciclopirox
Activité Biologique
Amorolfine is a topically active antifungal agent known for its unique chemical structure and broad spectrum of activity against various fungal pathogens. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical efficacy, and recent research findings.
Pharmacological Properties
This compound exhibits both fungistatic and fungicidal activities. Its primary mechanism involves the inhibition of fungal sterol biosynthesis, specifically targeting the enzyme Δ14-reductase in the ergosterol biosynthetic pathway. This action disrupts cell membrane integrity, leading to fungal cell death.
Spectrum of Activity
This compound is effective against:
- Dermatophytes
- Dimorphic fungi
- Some yeasts
- Filamentous fungi
Clinical applications primarily focus on treating onychomycosis (nail fungal infections) and superficial dermatomycoses.
Clinical Efficacy
Clinical trials have demonstrated that this compound nail lacquer (5%) applied once or twice weekly can achieve mycological and clinical cures in approximately 40% to 55% of patients with mild onychomycosis after three months of treatment cessation. For superficial dermatomycoses, about 85% to 90% of patients show improvement after six weeks of treatment with this compound cream (0.25%) .
Case Study: Onychomycosis Treatment
A randomized controlled trial compared the effectiveness of this compound nail lacquer combined with oral fluconazole versus fluconazole alone. The results indicated significant improvements in the group receiving the combination therapy, particularly noted at follow-up visits:
Visit | Fluconazole + this compound (n=15) | Fluconazole + Dummy Lacquer (n=15) | p-value |
---|---|---|---|
Baseline | 2.0 ± 1.31 | 2.87 ± 1.85 | 0.109 |
3rd Follow-up | 0.92 ± 0.86* | 2.36 ± 1.28 | 0.004 |
*Significant differences observed in clinical outcomes between the groups at follow-up .
In Vitro Studies
Recent studies have expanded the understanding of this compound's activity beyond dermatophytes to include its effects on other pathogens like Pythium insidiosum, an oomycete responsible for pythiosis. In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 mg/L against P. insidiosum, demonstrating potential therapeutic applications for cutaneous and subcutaneous infections caused by this organism .
This compound's impact on immune response has also been investigated. It was found to suppress chemokine expression in certain inflammatory conditions, indicating a dual role in modulating immune responses alongside its antifungal properties .
Safety and Tolerability
This compound is generally well tolerated, with minor localized adverse effects reported during clinical trials. The safety profile suggests that it can be used effectively in patients with mild infections without significant risk of systemic side effects .
Propriétés
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLMHIZUIDKOO-AYHJJNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046690 | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-35-1 | |
Record name | Amorolfine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amorolfine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amorolfine exert its antifungal activity?
A1: this compound disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []
Q2: What are the downstream consequences of this compound's inhibition of ergosterol biosynthesis?
A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, this compound causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]
Q3: Does this compound exhibit fungicidal or fungistatic activity?
A3: this compound demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]
Q4: What is the spectrum of antifungal activity of this compound?
A4: this compound exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]
Q5: Are there any in vitro studies showing synergistic effects of this compound with other antifungals?
A5: Yes, studies have demonstrated synergistic effects when this compound is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]
Q6: Has the efficacy of this compound in treating onychomycosis been evaluated in clinical trials?
A6: Yes, numerous clinical trials have investigated the efficacy of this compound 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]
Q7: Are there advantages to combining this compound nail lacquer with systemic antifungals for onychomycosis treatment?
A7: Yes, meta-analyses and systematic reviews suggest that combining this compound 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []
Q8: Are there any strategies to improve the delivery and stability of this compound?
A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance this compound's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []
Q9: Is there a risk of developing resistance to this compound?
A9: While resistance to this compound is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.